molecular formula C21H18BrN5O3 B2530650 3-(4-bromobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 898419-93-7

3-(4-bromobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2530650
CAS No.: 898419-93-7
M. Wt: 468.311
InChI Key: RGVWRXZRCQCTBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H18BrN5O3 and its molecular weight is 468.311. The purity is usually 95%.
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Scientific Research Applications

Bioactive Heteroaryl-Substituted Nucleobases and Nucleosides

The compound's furanyl and thienyl substitutions are significant in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogs. Heteroaryl substituents like furan-2-yl are crucial in developing bioactive molecules, impacting various biological activities. These substitutions can alter the activity and selectivity of molecules, proving vital in the search for optimized antiviral, antitumor, antimycobacterial, and antiparkinsonian drugs (Ostrowski, 2022).

Central Nervous System (CNS) Acting Drugs

The azole group, common in benzimidazole, imidazothiazole, and imidazole, plays a role in the development of potent CNS drugs. These compounds, including ones with furan rings, have potential in treating neurological disorders due to their abilities to penetrate the CNS and exhibit various activities such as agonistic, antagonistic, depressant, and stimulant effects (Saganuwan, 2020).

Synthetic Biology

In synthetic biology, the compound's structural similarity to purines and pyrimidines can be significant. Unnatural base pairs, including imidazo[5',4':4.5]pyrido[2,3-d]pyrimidines, have been developed for use in synthetic biology. These pairs exhibit shape complementarity, enhanced stacking ability, and non-canonical hydrogen-bonding patterns, essential for their recognition as complementary base pairs in nucleic acid structures (Saito-Tarashima & Minakawa, 2018).

Brominated Dioxins and Furans

The compound's bromobenzyl component is relevant in studies related to brominated dioxins and furans, which are recognized as emerging persistent organic pollutants. Understanding the toxicity profiles, environmental characteristics, and formations of these compounds is crucial for assessing potential risks associated with exposure and developing strategies for control (Birnbaum, Staskal, & Diliberto, 2003).

Properties

IUPAC Name

2-[(4-bromophenyl)methyl]-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN5O3/c1-13-10-26-17-18(23-20(26)25(13)12-16-4-3-9-30-16)24(2)21(29)27(19(17)28)11-14-5-7-15(22)8-6-14/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVWRXZRCQCTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC5=CC=C(C=C5)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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